molecular formula C12H13FO4 B13630955 4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid

4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid

Cat. No.: B13630955
M. Wt: 240.23 g/mol
InChI Key: SYBVOJDCTDHDBN-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorinated benzoic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is significant in various fields of research due to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as organometallic compounds or nucleophiles in the presence of a catalyst.

    Deprotection: TFA in dichloromethane or HCl in methanol.

Major Products:

    Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Deprotection: Removal of the Boc group yields 2-fluorobenzoic acid.

Scientific Research Applications

4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-butoxycarbonyl)-2-fluorobenzoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group is removed under acidic conditions, revealing the free amine . This process is crucial in peptide synthesis and other applications where selective protection is required.

Comparison with Similar Compounds

Uniqueness: 4-(Tert-butoxycarbonyl)-2-fluorobenzoic acid is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination provides distinct reactivity and stability, making it valuable in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15)

InChI Key

SYBVOJDCTDHDBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)F

Origin of Product

United States

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